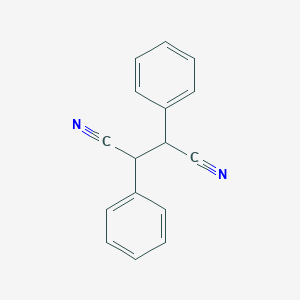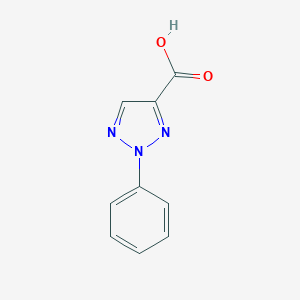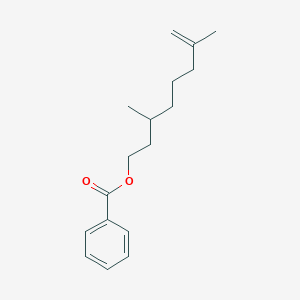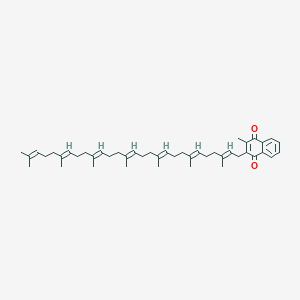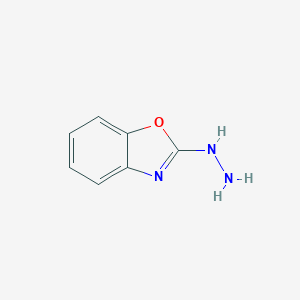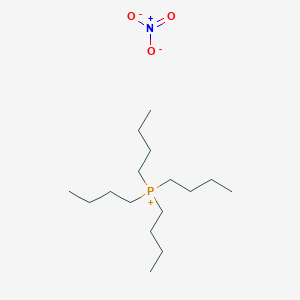
Benzaldehyde O-ethyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde O-ethyl oxime (BEON) is a chemical compound that is widely used in scientific research. It is a versatile compound that can be synthesized easily and has a range of applications in different fields. BEON is commonly used as a ligand in coordination chemistry and is also used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde O-ethyl oxime has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have various applications, such as catalysis, sensing, and drug delivery. Benzaldehyde O-ethyl oxime is also used in the synthesis of various organic compounds, such as oximes, Schiff bases, and hydrazones. These compounds have applications in medicinal chemistry, agrochemicals, and materials science.
Wirkmechanismus
Benzaldehyde O-ethyl oxime acts as a bidentate ligand, forming coordination complexes with metal ions. The coordination of Benzaldehyde O-ethyl oxime with metal ions alters the electronic and steric properties of the metal center, resulting in changes in the reactivity and selectivity of the metal complex. The coordination of Benzaldehyde O-ethyl oxime with metal ions can also result in changes in the physical properties of the metal complex, such as its color, magnetic properties, and luminescence.
Biochemical and Physiological Effects:
Benzaldehyde O-ethyl oxime has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases. Benzaldehyde O-ethyl oxime has also been shown to have anticonvulsant and analgesic properties, which may have applications in the treatment of neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of Benzaldehyde O-ethyl oxime.
Vorteile Und Einschränkungen Für Laborexperimente
Benzaldehyde O-ethyl oxime has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. It is also a versatile compound, with a range of applications in different fields. However, Benzaldehyde O-ethyl oxime also has some limitations. It can be toxic at high concentrations, and its reactivity with metal ions can be affected by the presence of other ligands and solvents.
Zukünftige Richtungen
There are several future directions for research on Benzaldehyde O-ethyl oxime. One area of research is the development of new metal complexes with Benzaldehyde O-ethyl oxime as a ligand. These complexes may have applications in catalysis, sensing, and drug delivery. Another area of research is the investigation of the biochemical and physiological effects of Benzaldehyde O-ethyl oxime, particularly its potential as a therapeutic agent for various diseases. Finally, further research is needed to fully understand the limitations and toxicity of Benzaldehyde O-ethyl oxime, which may inform its safe use in lab experiments.
Synthesemethoden
Benzaldehyde O-ethyl oxime is synthesized by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of ethanol. The reaction proceeds via a condensation reaction, resulting in the formation of Benzaldehyde O-ethyl oxime. The purity and yield of Benzaldehyde O-ethyl oxime can be improved by recrystallization and other purification techniques.
Eigenschaften
CAS-Nummer |
13858-87-2 |
|---|---|
Produktname |
Benzaldehyde O-ethyl oxime |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(Z)-N-ethoxy-1-phenylmethanimine |
InChI |
InChI=1S/C9H11NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
InChI-Schlüssel |
YDDVBEKWFTVFQP-NTMALXAHSA-N |
Isomerische SMILES |
CCO/N=C\C1=CC=CC=C1 |
SMILES |
CCON=CC1=CC=CC=C1 |
Kanonische SMILES |
CCON=CC1=CC=CC=C1 |
Synonyme |
Benzaldehyde O-ethyl oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



